N,N'-dibenzyl-2,2'-biphenyldicarboxamide
Description
N,N'-Dibenzyl-2,2'-biphenyldicarboxamide is a bis-amide compound featuring a biphenyl core substituted with benzyl groups at the carboxamide nitrogen atoms. This structure confers unique steric and electronic properties, making it relevant in supramolecular chemistry, materials science, and pharmaceutical research. Its rigid biphenyl backbone and aromatic substituents influence solubility, crystallinity, and intermolecular interactions, distinguishing it from structurally related compounds.
Properties
IUPAC Name |
N-benzyl-2-[2-(benzylcarbamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2/c31-27(29-19-21-11-3-1-4-12-21)25-17-9-7-15-23(25)24-16-8-10-18-26(24)28(32)30-20-22-13-5-2-6-14-22/h1-18H,19-20H2,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJIQKFLLXNWVEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C3=CC=CC=C3C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N,N'-Diisopropyl-2,2'-biphenyldicarboxamide
This analogue replaces the benzyl groups with isopropyl substituents. The molecular formula (C₁₂H₁₀N₄O₄) differs significantly from the dibenzyl variant, impacting its molecular weight (278.23 g/mol vs. ~406.45 g/mol for the dibenzyl compound) .
N,N′-Dibenzyl-2,2′-(3,6-dioxaoctane-1,8-diyldioxy)dibenzamide
This compound incorporates a flexible 3,6-dioxaoctane polyether chain between the benzamide units, enhancing its ability to complex metal ions. The ether linkage increases conformational flexibility and solubility in polar media compared to the rigid biphenyl backbone of the target compound. Applications in ion-selective sensors and supramolecular assemblies are noted .
Functional Analogues
DIBENZYL 2,2'-IMINOBIS(ETHYLCARBAMATE) (CAS 160256-75-7)
With an iminobis(ethylcarbamate) backbone, this compound serves as a protected diamine building block in organic synthesis. Its melting point (70–74°C) and molecular weight (371.43 g/mol) differ from the biphenyldicarboxamide, reflecting distinct intermolecular forces. The lack of aromaticity in the core reduces π-π stacking interactions, influencing its solid-state properties .
Application-Based Comparison
Pharmaceutical Derivatives (e.g., Benzathine Benzylpenicillin)
The dibenzylethylenediamine moiety stabilizes penicillin salts, highlighting how benzyl groups enhance drug formulation properties.
N,N'-(m-Phenylene) Bismaleimide in Rubber Composites
Used in tire manufacturing, this bis-imide improves rubber stiffness (G') and reduces tan delta, enhancing fuel efficiency. Unlike aromatic bis-amides like the target compound, bis-maleimides undergo thermal crosslinking, demonstrating how structural differences dictate industrial applications .
Data Tables
Research Findings
- Steric Effects : Benzyl groups in the target compound increase lipophilicity and π-π interactions compared to isopropyl or ethylcarbamate substituents, favoring crystalline packing .
- Flexibility vs. Rigidity : The polyether-containing analogue () exhibits enhanced metal-binding capacity due to conformational flexibility, whereas the rigid biphenyl core of the target compound may limit such interactions .
- Industrial Relevance : Bis-maleimides () outperform bis-amides in rubber crosslinking, underscoring the role of functional groups in material performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
